molecular formula C12H16BrN B1450209 N-[(3-bromo-5-methylphenyl)methyl]cyclobutanamine CAS No. 1872948-05-4

N-[(3-bromo-5-methylphenyl)methyl]cyclobutanamine

Cat. No. B1450209
CAS RN: 1872948-05-4
M. Wt: 254.17 g/mol
InChI Key: VQRNBRJGFMRJOZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[(3-bromo-5-methylphenyl)methyl]cyclobutanamine, also known as N-Bromo-5-methyl-cyclobutanamine, is an organic compound that is used in a variety of scientific research applications. It is a cyclic amine that can be synthesized from a variety of starting materials, including bromoacetone, methylbenzyl bromide, and cyclobutyl bromide. N-Bromo-5-methyl-cyclobutanamine has been used as a reagent in organic synthesis and has been studied for its potential therapeutic applications.

Scientific Research Applications

Synthesis and Toxicity Assessment

A study focused on the synthesis and toxicity assessment of 3-oxobutanamide derivatives, including compounds with bromine substituents, revealed their potential toxicological effects. Specifically, compound 5, featuring a bromine substituent, displayed marked cellular and mitochondrial toxicity, suggesting the influence of bromine on toxicity levels. The study proposed using antioxidants and mitochondrial/lysosomal protective agents to decrease the toxicity, providing a pathway for safer application in drug development (Razzaghi-Asl et al., 2017).

Synthesis and Characterization of Research Chemicals

Another research project detailed the synthesis and characterization of a 'research chemical,' highlighting the importance of identifying and differentiating isomers in the development of new compounds. The study serves as a reminder of the challenges in labeling and identifying research chemicals, crucial for their potential therapeutic applications (McLaughlin et al., 2016).

Anti-inflammatory and Anticancer Activities

A series of celecoxib derivatives were synthesized and evaluated for their anti-inflammatory, analgesic, antioxidant, anticancer, and anti-HCV activities. One compound, in particular, exhibited significant anti-inflammatory and analgesic activities without causing tissue damage, indicating its potential as a therapeutic agent (Küçükgüzel et al., 2013).

Palladium-catalyzed Synthesis

Research on palladium-catalyzed reactions involving cyclobutanones and aryl bromides to produce arylated benzolactones demonstrated the utility of such methodologies in synthesizing complex molecules. This highlights the role of palladium catalysis in advancing synthetic chemistry for pharmaceutical applications (Matsuda et al., 2008).

Oxidant Properties and Biological Activity Screening

The study on the synthesis and oxidant properties of a novel compound showcased the importance of investigating the biological effects of synthetic compounds. The findings suggested the potential impact of such compounds on physiological parameters, emphasizing the need for comprehensive biological activity screenings (Karatas et al., 2006).

properties

IUPAC Name

N-[(3-bromo-5-methylphenyl)methyl]cyclobutanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16BrN/c1-9-5-10(7-11(13)6-9)8-14-12-3-2-4-12/h5-7,12,14H,2-4,8H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VQRNBRJGFMRJOZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1)Br)CNC2CCC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16BrN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

254.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[(3-bromo-5-methylphenyl)methyl]cyclobutanamine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-[(3-bromo-5-methylphenyl)methyl]cyclobutanamine
Reactant of Route 2
Reactant of Route 2
N-[(3-bromo-5-methylphenyl)methyl]cyclobutanamine
Reactant of Route 3
Reactant of Route 3
N-[(3-bromo-5-methylphenyl)methyl]cyclobutanamine
Reactant of Route 4
Reactant of Route 4
N-[(3-bromo-5-methylphenyl)methyl]cyclobutanamine
Reactant of Route 5
Reactant of Route 5
N-[(3-bromo-5-methylphenyl)methyl]cyclobutanamine
Reactant of Route 6
Reactant of Route 6
N-[(3-bromo-5-methylphenyl)methyl]cyclobutanamine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.